Ulodesine

Descripción general

Descripción

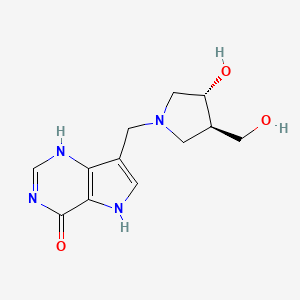

Ulodesina, también conocida como BCX4208, es un inhibidor de la fosforilasa de nucleósidos de purina (PNP). Inicialmente se desarrolló para el tratamiento de trastornos autoinmunes e inflamatorios como la gota y la psoriasis. investigaciones recientes han demostrado su potencial como inhibidor de puntos de control inmunitario para el tratamiento de la leucemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ulodesina se sintetiza a través de un proceso de varios pasos que implica la formación de un núcleo de pirrolopirimidina. La síntesis típicamente comienza con la preparación de un anillo de pirrol, que luego se fusiona con un anillo de pirimidina. Los pasos clave incluyen:

- Formación del anillo de pirrol.

- Fusión del anillo de pirrol con un anillo de pirimidina para formar el núcleo de pirrolopirimidina.

- Introducción de grupos hidroxilo e hidroximetilo al anillo de pirrolidina.

Métodos de producción industrial: La producción industrial de Ulodesina implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y las condiciones del solvente durante la síntesis. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Ulodesina sufre varias reacciones químicas, incluyendo:

Oxidación: Ulodesina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de pirrolopirimidina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de pirrolidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Ulodesina con grupos funcionales modificados, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Ulodesina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como una herramienta para estudiar la vía de rescate de purinas y el papel de la fosforilasa de nucleósidos de purina en el metabolismo celular.

Biología: Se investigó por sus efectos sobre la activación y proliferación de células T, lo que la convierte en un compuesto valioso para estudios inmunológicos.

Medicina: Se exploró como un posible tratamiento para la leucemia, la gota y otros trastornos autoinmunes. .

Mecanismo De Acción

Ulodesina ejerce sus efectos inhibiendo la enzima fosforilasa de nucleósidos de purina (PNP). Esta inhibición conduce a la acumulación de guanosina intracelular, que activa el receptor similar a Toll 7 (TLR7) y estimula la activación y proliferación de células T y células B del centro germinal. Esta activación inmune puede iniciar un efecto injerto contra leucemia, lo que convierte a Ulodesina en un posible tratamiento para la leucemia .

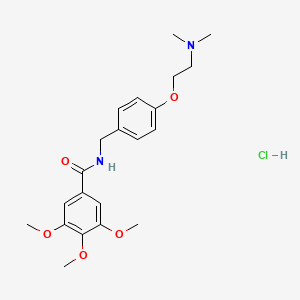

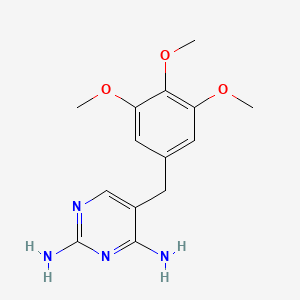

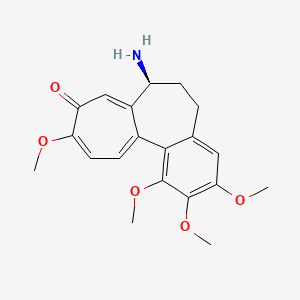

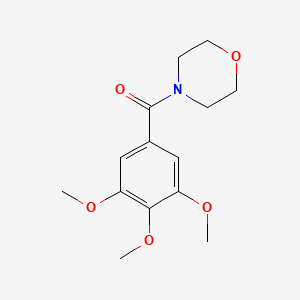

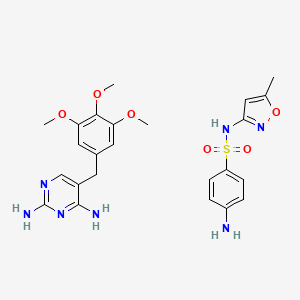

Compuestos similares:

Forodesina: Otro inhibidor de PNP con propiedades farmacológicas similares.

Peldesina: Un inhibidor de PNP utilizado en el tratamiento de la leucemia de células T.

DADMe-immucillin-G: Un potente inhibidor de PNP con una estructura química diferente.

Comparación: Ulodesina es única en su capacidad para activar el sistema inmunitario e iniciar un efecto injerto contra leucemia. En comparación con Forodesina y Peldesina, Ulodesina ha demostrado una mejor potencia y selectividad en estudios preclínicos. DADMe-immucillin-G, aunque potente, tiene un mecanismo de acción diferente y se utiliza para diferentes indicaciones terapéuticas .

Propiedades

IUPAC Name |

7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203332 | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548486-59-5 | |

| Record name | Ulodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548486595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG8L9460Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

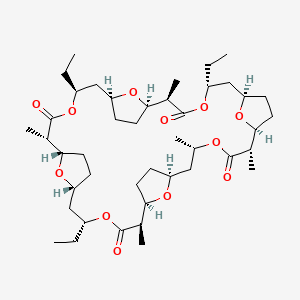

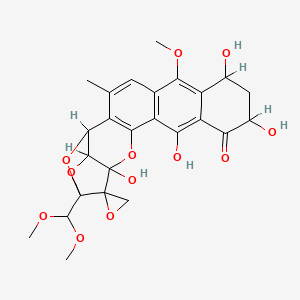

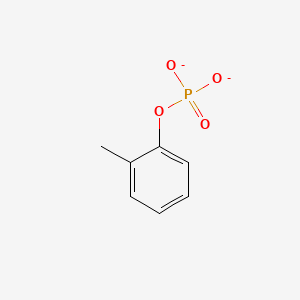

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)